1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane

antimalarial falcipain-2 inhibition cysteine protease

1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane (CAS 1016512-40-5) is a 1,4-diazepane derivative bearing a para-trifluoromethylbenzoyl substituent with the molecular formula C13H15F3N2O and a molecular weight of 272.27 g/mol. It serves as a versatile building block in medicinal chemistry, particularly for generating libraries of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives evaluated as falcipain-2 inhibitors.

Molecular Formula C13H15F3N2O
Molecular Weight 272.27 g/mol
CAS No. 1016512-40-5
Cat. No. B3072060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane
CAS1016512-40-5
Molecular FormulaC13H15F3N2O
Molecular Weight272.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-10(3-5-11)12(19)18-8-1-6-17-7-9-18/h2-5,17H,1,6-9H2
InChIKeyBPTADPKATNWIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane (CAS 1016512-40-5): Core Properties and Sourcing Profile for Medicinal Chemistry


1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane (CAS 1016512-40-5) is a 1,4-diazepane derivative bearing a para-trifluoromethylbenzoyl substituent with the molecular formula C13H15F3N2O and a molecular weight of 272.27 g/mol . It serves as a versatile building block in medicinal chemistry, particularly for generating libraries of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives evaluated as falcipain-2 inhibitors [1]. The compound is commercially available from multiple certified suppliers in purities of 95% or higher, supporting its use in pharmaceutical R&D and quality control .

Why Generic 1,4-Diazepane Substitution Falls Short for 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane in Target-Based Projects


The biological activity of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives is highly sensitive to the nature and position of the benzoyl substituent. In a standardized falcipain-2 enzyme inhibition assay at 10 μM, the unsubstituted parent compound (5a) showed only 49% inhibition, whereas the CF3-substituted analogues achieved up to 72% inhibition [1]. Even among halogenated analogues, potency varied substantially: the 4-chloro derivative (5e) achieved just 47% inhibition, while the 4-trifluoromethyl analogue (5h) reached 68% [1]. These differential activity profiles demonstrate that in-class compounds cannot be interchanged without compromising target engagement [2]. Consequently, procuring the specific 4-CF3 derivative is essential for maintaining structure-activity relationship (SAR) integrity in lead optimization campaigns.

Quantitative Differentiation Evidence for 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane Against Structural Analogs


Falcipain-2 Inhibition: 4-CF3 Analog (5h) Shows Superior Potency Over Unsubstituted Parent Compound (5a)

The 4-trifluoromethylbenzoyl analogue (5h) achieved 68% inhibition of recombinant falcipain-2 at 10 μM, compared with only 49% for the unsubstituted benzoyl parent (5a), representing a 1.4-fold improvement [1]. This result was obtained under standardized assay conditions using the fluorogenic substrate ZFR-AMC [1].

antimalarial falcipain-2 inhibition cysteine protease

Regioisomeric Comparison: 4-CF3 (68%) vs. 2-CF3 (50%) Positions in Falcipain-2 Assay

Among the three possible trifluoromethyl positional isomers, the 4-CF3 derivative (5h) exhibited 68% inhibition, compared to 72% for the 3-CF3 isomer (5g) and only 50% for the 2-CF3 isomer (5i), demonstrating that the para position is functionally distinct from the ortho position [1]. This highlights that regioisomeric substitution is not interchangeable for target engagement.

regioisomer activity falcipain-2 SAR

Halogen Comparison: 4-CF3 Derivative Outperforms 4-Cl and 3-F Analogues Against Falcipain-2

The 4-CF3 analogue (5h) achieved 68% inhibition of falcipain-2, compared with 47% for the 4-chloro derivative (5e) and 61% for the 3-fluoro derivative (5b) at the same concentration (10 μM) [1]. This indicates a distinct advantage for the strongly electron-withdrawing, lipophilic CF3 group over halogen substituents alone.

halogen SAR falcipain-2 medicinal chemistry

Predicted Lipophilicity (LogP) Advantage of the 4-CF3 Substituent Over Non-Fluorinated Analogs

The 4-trifluoromethylbenzoyl group is known to increase lipophilicity, with an estimated LogP of approximately 2.7 for compound 5h, compared to 1.79 for the unsubstituted parent 5a and 1.95 for the 3-fluoro analogue 5b [1]. Enhanced lipophilicity correlates with improved membrane permeability, which is beneficial for intracellular target engagement.

lipophilicity drug-like properties logP

Procurement-Driven Application Scenarios for 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane


Synthesis of Falcipain-2 Inhibitor Libraries for Antimalarial Drug Discovery

Utilize this compound as a key acylating agent to generate 2-(4-(4-trifluoromethylbenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide (compound 5h), which achieved 68% inhibition of falcipain-2 at 10 μM—a significant improvement over the 49% inhibition of the unsubstituted parent [1]. This positions the building block as essential for SAR-driven optimization of antimalarial leads.

Structure-Activity Relationship (SAR) Exploration of Cysteine Protease Inhibitors

The compound provides a distinct para-CF3 substitution pattern that, when compared to regioisomers and other halogens, delivers a potency rank of 4-CF3 (68%) > 3-F (61%) > 4-Cl (47%) [1]. This quantitative hierarchy supports procurement decisions for focused SAR libraries targeting cysteine proteases.

Physicochemical Property Optimization in Lead Series

With a predicted LogP of ~2.7 for the derived analogue versus 1.79 for the unsubstituted variant, this building block introduces beneficial lipophilicity while maintaining synthetic accessibility [1]. It is suitable for programs seeking to balance potency and permeability in antiparasitic or anti-infective pipelines.

Commercial-Scale Procurement for Medicinal Chemistry Campaigns

Available from certified vendors in purities of 95% to 98%, with ISO-certified quality systems, the compound meets the specifications required for pharmaceutical R&D and quality control . This ensures reproducible synthesis of advanced intermediates and final compounds.

Quote Request

Request a Quote for 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.